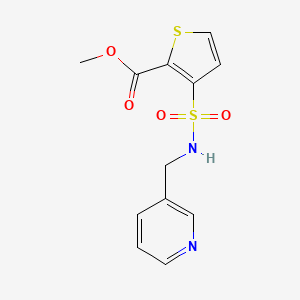

Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate

Description

Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a pyridinylmethyl group attached to the sulfonamide nitrogen. Its structural features—a thiophene core, sulfamoyl bridge, and ester functionality—impart unique electronic and steric properties that influence its biological activity and pharmacokinetic profile .

Properties

IUPAC Name |

methyl 3-(pyridin-3-ylmethylsulfamoyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c1-18-12(15)11-10(4-6-19-11)20(16,17)14-8-9-3-2-5-13-7-9/h2-7,14H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSAEHMOGACGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with pyridin-3-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then treated with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the pyridine moiety can be reduced to an amine.

Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

- Antimicrobial Activity : Studies have shown that compounds with sulfamoyl groups exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics .

- Anti-inflammatory Properties : Research indicates that related thiophene derivatives possess anti-inflammatory effects, suggesting that this compound may also contribute to therapeutic strategies against inflammatory diseases .

Agrochemicals

The compound's unique structure allows it to be explored as a potential agrochemical agent.

- Pesticide Development : Due to its biological activity, there is interest in evaluating this compound for use in developing new pesticides that target specific pests while minimizing environmental impact .

Materials Science

The incorporation of thiophene derivatives into polymer matrices has been studied for their electronic properties.

- Conductive Polymers : The compound can be utilized in synthesizing conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of methyl thiophenes exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was among the most effective compounds tested, highlighting its potential as a lead structure for antibiotic development .

Case Study 2: Pesticide Efficacy

In agricultural trials, formulations containing methyl thiophenes were tested against common agricultural pests. Results indicated significant reductions in pest populations compared to control groups, suggesting that this compound could be developed into a viable pesticide option .

Mechanism of Action

The mechanism of action of Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfamoyl group plays a crucial role in this interaction by forming hydrogen bonds with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfamoyl Substituents

(a) Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (Compound 10h)

- Structure: The sulfamoyl group is linked to a 4-(isopentylamino)-2-methoxyphenyl moiety.

- Activity: Acts as a PPARβ/δ antagonist, with demonstrated efficacy in inhibiting melanoma metastasis and retinal vascular dysfunction.

- Key Differences: The bulky isopentylamino-methoxyphenyl substituent enhances receptor binding affinity compared to the pyridinylmethyl group in the target compound. This modification improves selectivity for PPARβ/δ over other isoforms (e.g., PPARα/γ) .

(b) Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (ST247)

- Structure: Features a hexylamino group on the phenyl ring.

- Activity : A PPARδ antagonist structurally related to GSK0660 but with improved metabolic stability.

- Key Differences : The hexyl chain increases lipophilicity (logP ~3.2 vs. ~2.8 for the target compound), enhancing membrane permeability but reducing aqueous solubility .

(c) Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate (CAS 106820-63-7)

- Structure : The sulfamoyl group is substituted with a methoxycarbonylmethyl moiety.

- Properties : Lower molecular weight (293.31 g/mol vs. ~350 g/mol for the target compound) and reduced steric hindrance.

- Its simpler structure may reduce receptor selectivity .

Analogues with Heterocyclic Modifications

(a) Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 899978-05-3)

- Structure : Replaces thiophene with a benzothiophene core and introduces 3,5-dimethoxyphenyl substituents.

- Key Differences : Higher melting point (159–162°C vs. ~100°C for the target compound) due to increased crystallinity .

(b) Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

- Structure : Incorporates a tetrahydropyridine ring and tosyl group.

- Activity : Demonstrates enantioselective synthesis but lacks PPAR-related activity.

- Key Differences : The tetrahydropyridine ring introduces conformational rigidity, reducing flexibility compared to the target compound’s thiophene-sulfamoyl scaffold .

Functional Analogues in Agricultural Chemistry

(a) Thifensulfuron-methyl (CAS 79277–27–3)

- Structure : Contains a triazinylcarbamoyl group instead of the pyridinylmethyl substituent.

- Application : Herbicide targeting acetolactate synthase (ALS) in plants.

- Key Differences : The triazine ring confers herbicidal activity, whereas the target compound’s pyridinylmethyl group is optimized for mammalian receptor interactions .

Comparative Data Table

Key Research Findings

- Receptor Selectivity: Bulky substituents on the sulfamoyl group (e.g., isopentylamino in 10h) improve PPARβ/δ selectivity over PPARα/γ, whereas smaller groups (e.g., pyridinylmethyl) may favor off-target interactions .

- Metabolic Stability : Hexyl and isopentyl chains in ST247 and 10h enhance metabolic stability compared to the target compound, as evidenced by prolonged half-lives in vitro .

- Synthetic Utility : Simpler analogues like CAS 106820-63-7 serve as intermediates for further derivatization but lack optimized biological profiles .

Biological Activity

Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate, also known by its CAS number 321715-39-3, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₄S₂ |

| Molecular Weight | 312.36 g/mol |

| Purity | >95% |

The structure features a thiophene ring linked to a pyridinylmethyl sulfamoyl group, which is believed to contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, showing promising results.

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of this compound, it was tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

These results indicate that the compound exhibits moderate antibacterial activity, comparable to some standard antibiotics.

The proposed mechanism of action for this compound involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. The sulfamoyl group is particularly significant as it may interfere with folate synthesis in bacteria, a common target for sulfonamide antibiotics.

Research Findings

1. In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit the growth of resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

2. Synergistic Effects : Preliminary studies suggest that when combined with other antimicrobial agents, this compound may enhance the overall efficacy through synergistic effects.

3. Cytotoxicity Assessment : Cytotoxicity tests conducted on human cell lines indicated that while the compound shows antimicrobial activity, it maintains a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiophene-based compounds known for their biological activities. A comparative analysis reveals:

| Compound | Activity Type | Reference |

|---|---|---|

| Thiophene derivatives | Antimicrobial | |

| Pyridine-based sulfonamides | Anticancer | |

| Other sulfamoyl compounds | Antimicrobial/Antiviral |

This table illustrates that while there are various compounds with similar structures, this compound exhibits unique properties that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation reactions under alkaline conditions. For example, thiophene derivatives can be prepared by reacting precursors like E-3-methyl methoxyacrylate with sulfamoyl intermediates in the presence of bases such as KOH or NaOH. Optimization involves controlling reaction temperature (e.g., reflux in CH₂Cl₂), stoichiometry (1.2 equivalents of anhydrides), and purification via reverse-phase HPLC using methanol-water gradients .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectral analysis:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .

- NMR (¹H and ¹³C) : Assigns proton environments (e.g., pyridin-3-ylmethyl protons at δ 4.5–5.0 ppm) and carbon signals (e.g., thiophene carbons at ~120–140 ppm) .

- Mass spectrometry : Validates molecular weight (C₉H₁₁N₂O₅S₂, MW 293.31) .

Q. What are the critical physical properties relevant to its handling in laboratory settings?

- Methodological Answer : Key properties include:

- Melting point : 96–98°C (pure form) .

- Solubility : Limited in water but soluble in DMSO (100 mg/mL), making it suitable for biological assays .

- Stability : Light-sensitive; storage at –20°C in amber vials is recommended .

Advanced Research Questions

Q. How does structural modification of the pyridin-3-ylmethyl or sulfamoyl groups affect biological activity (SAR studies)?

- Methodological Answer : SAR studies involve synthesizing analogs with substituents like trifluoromethyl or methoxy groups. For instance:

- Pyridinyl modifications : Replacing pyridin-3-ylmethyl with furan-2-ylmethyl reduces PPARβ/δ inverse agonism .

- Sulfamoyl substitutions : Introducing carbamothioyl groups enhances antibacterial activity, as seen in thiophene-2-carboxylate derivatives .

- Assays : IC₅₀ values are determined via receptor-binding assays (e.g., PPARβ/δ inhibition) or microbial growth inhibition tests .

Q. What mechanisms underlie its role as a PPARβ/δ inverse agonist, and how can this activity be quantified?

- Methodological Answer : The compound binds to the PPARβ/δ ligand-binding domain, inducing conformational changes that repress transcriptional activity. Quantification methods include:

- Luciferase reporter assays : Transfected cells treated with the compound show reduced luminescence upon PPARβ/δ activation.

- Competitive binding assays : Displacement of fluorescent ligands (e.g., GW501516) measured via fluorescence polarization .

Q. How can discrepancies in spectral data (e.g., NMR shifts) arising from different synthesis batches be resolved?

- Methodological Answer :

- Batch comparison : Analyze multiple batches using standardized NMR protocols (e.g., 500 MHz in DMSO-d₆).

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted sulfamoyl intermediates) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton environments .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Methodological Answer :

- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Continuous flow chemistry : Reduces side reactions and improves scalability .

- Purification : Combine recrystallization (ethanol/water) with preparative HPLC (C18 columns) for >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.